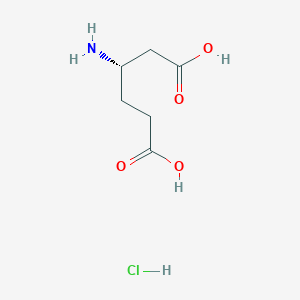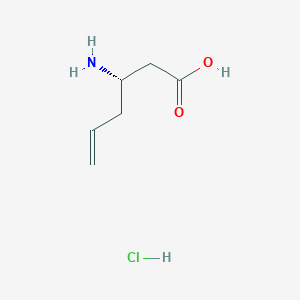
(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid
Übersicht
Beschreibung
p-Nitrophenyl glutamyl anilide: is a synthetic organic compound known for its applications in biochemical research. It is often used as a substrate in enzymatic assays to study the activity of various enzymes, particularly those involved in the metabolism of glutamine and related compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, p-nitrophenyl glutamyl anilide is used as a model substrate to study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates and catalyze specific reactions .
Biology: : In biological research, p-nitrophenyl glutamyl anilide is used to investigate the activity of enzymes involved in amino acid metabolism. It is particularly useful in studying the function of glutaminases and related enzymes .
Medicine: : In medical research, p-nitrophenyl glutamyl anilide is used to develop diagnostic assays for enzyme deficiencies and other metabolic disorders. It helps in the identification and characterization of enzyme-related diseases .
Industry: : In the industrial sector, p-nitrophenyl glutamyl anilide is used in the production of enzyme-based products, such as detergents and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive compounds .
Wirkmechanismus
Mechanism: : The mechanism of action of p-nitrophenyl glutamyl anilide involves its interaction with specific enzymes, such as glutaminases. These enzymes catalyze the hydrolysis of the compound, resulting in the formation of p-nitroaniline and glutamic acid .
Molecular Targets and Pathways: : The primary molecular targets of p-nitrophenyl glutamyl anilide are enzymes involved in amino acid metabolism. The compound interacts with these enzymes, leading to the activation or inhibition of specific metabolic pathways .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of p-nitrophenyl glutamyl anilide typically involves the reaction of p-nitrophenyl aniline with glutamic acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of p-nitrophenyl glutamyl anilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: : p-Nitrophenyl glutamyl anilide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are often catalyzed by specific enzymes or chemical reagents .
Common Reagents and Conditions: : Common reagents used in the reactions of p-nitrophenyl glutamyl anilide include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: : The major products formed from the reactions of p-nitrophenyl glutamyl anilide include p-nitroaniline and glutamic acid derivatives. These products are often used in further biochemical studies and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to p-nitrophenyl glutamyl anilide include p-nitrophenyl aniline, glutamic acid derivatives, and other nitroaniline-based substrates .
Uniqueness: : The uniqueness of p-nitrophenyl glutamyl anilide lies in its specific structure, which allows it to serve as a versatile substrate for various enzymatic assays. Its ability to undergo specific reactions with enzymes makes it a valuable tool in biochemical research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": ["L-Aspartic acid", "4-nitroaniline", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water"], "Reaction": ["Step 1: Protection of carboxylic acid group in L-Aspartic acid using acetic anhydride and pyridine to form N-acetyl-L-aspartic acid.", "Step 2: Reduction of 4-nitroaniline to 4-aminonitrobenzene using sodium dithionite in water.", "Step 3: Coupling of N-acetyl-L-aspartic acid and 4-aminonitrobenzene using hydrochloric acid and sodium hydroxide to form (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid.", "Step 4: Purification of the final product using recrystallization from ethanol and diethyl ether."] } | |
CAS-Nummer |
7300-59-6 |
Molekularformel |
C11H13N3O5 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
WMZTYIRRBCGARG-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
Andere CAS-Nummern |
7300-59-6 |
Synonyme |
7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



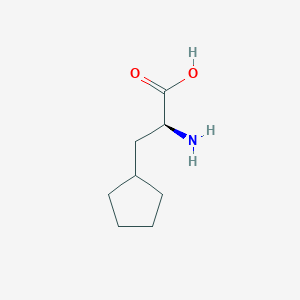

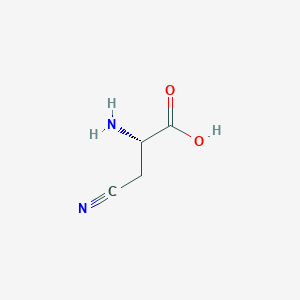
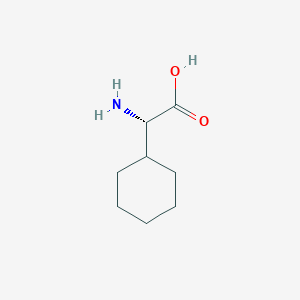
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)


